molecular formula C22H21N3OS B2679007 (2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile CAS No. 476676-06-9

(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile

Cat. No.: B2679007
CAS No.: 476676-06-9
M. Wt: 375.49
InChI Key: KJUYZZJPGIARKN-QGOAFFKASA-N
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Description

(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile is a synthetic acrylonitrile derivative featuring a phenyl-substituted thiazole core, designed for advanced chemical and pharmaceutical research. Compounds with similar (E)-3-(arylamino)prop-2-enenitrile scaffolds are investigated as modulators for various biological targets, including estrogen-related receptors . The molecular structure, which incorporates a 3,4-dimethylphenyl-thiazole unit and a 4-ethoxyphenylamino group, suggests potential for diverse research applications, particularly in the exploration of small-molecule inhibitors or modulators of kinase activity and other signaling pathways . This product is intended for use in laboratory research applications only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

(E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS/c1-4-26-20-9-7-19(8-10-20)24-13-18(12-23)22-25-21(14-27-22)17-6-5-15(2)16(3)11-17/h5-11,13-14,24H,4H2,1-3H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUYZZJPGIARKN-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile is a member of the thiazole family, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H19N3O2S
  • Molecular Weight : 413.5 g/mol
  • IUPAC Name : this compound

The compound features a thiazole ring, a cyano group, and an ethoxyphenyl moiety, which contribute to its biological activity.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines such as HepG2 and NCI-H661. The mechanism often involves the modulation of key signaling pathways related to cell growth and apoptosis.

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AHepG25.0Apoptosis induction
Compound BNCI-H6617.5Cell cycle arrest
(2E)-...VariousTBDTBD

Enzyme Inhibition

Thiazole derivatives have been implicated in the inhibition of various enzymes relevant to cancer progression and neurodegenerative diseases. For example:

  • Acetylcholinesterase (AChE) : Compounds similar to (2E)-... have shown inhibitory activity against AChE, which is crucial for treating Alzheimer's disease.
Enzyme Inhibitor Concentration Inhibition (%)
Acetylcholinesterase10 µM44.6%
Butyrylcholinesterase10 µM40.0%

The biological activity of (2E)-... is primarily attributed to its ability to interact with specific molecular targets:

  • Binding Affinity : The compound likely binds to active sites of enzymes or receptors, altering their activity.
  • Signal Transduction Modulation : It may interfere with signaling pathways involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Some thiazole derivatives induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

  • Study on Antitumor Effects : A recent study demonstrated that a structurally similar thiazole derivative exhibited significant cytotoxicity against breast cancer cells by inducing apoptosis through the mitochondrial pathway.
    • Methodology : MTT assay was employed to evaluate cell viability.
    • Results : The compound reduced cell viability by over 50% at concentrations above 10 µM.
  • Neuroprotective Effects : Another study investigated the neuroprotective effects of thiazole derivatives against oxidative stress-induced neuronal damage.
    • Findings : The compound reduced neuronal death and improved cell viability in models of oxidative stress.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

The table below compares the target compound with structurally related thiazole-acrylonitrile derivatives, highlighting key substituent variations and their implications:

Compound ID & Reference Thiazole Substituent Amino Substituent Molecular Weight (g/mol) Notable Features
Target Compound 3,4-Dimethylphenyl 4-Ethoxyphenyl 408.43* Ethoxy group enhances lipophilicity and electron density .
(2E)-3-(3,4-Dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile 4-Nitrophenyl 3,4-Dimethoxyphenyl 407.41* Nitro group introduces strong electron-withdrawing effects, reducing solubility in non-polar environments.
(2E)-3-[(4-Butylphenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile 3,4-Dichlorophenyl 4-Butylphenyl 428.38 Chlorine substituents increase electrophilicity; alkyl chain may improve membrane permeability.
(2E)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile 3,4-Dimethoxyphenyl 4-Nitrophenyl 408.43* Methoxy groups donate electrons, but nitro group counteracts this effect.
(E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile Phenyl 2-Fluoro-5-nitrophenyl 384.35* Combined fluoro and nitro groups create strong electron-deficient aromatic systems.

*Molecular weights calculated based on molecular formulas.

Key Observations :

  • Electron-Donating vs. In contrast, nitro-substituted analogues (e.g., ) exhibit reduced electron density, which may improve stability under oxidative conditions but limit solubility .
  • Halogen Effects : Chlorine substituents (e.g., ) increase molecular polarity and may enhance binding to targets requiring halogen bonds, such as kinase enzymes .
  • Alkyl Chains : The 4-butylphenyl group in could improve pharmacokinetic properties by extending half-life through increased lipophilicity.

Q & A

Q. What are the recommended synthetic routes for preparing (2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile, and how can regioselectivity be ensured during thiazole ring formation?

Methodological Answer : The synthesis typically involves a Hantzsch thiazole formation reaction, where 3,4-dimethylphenyl thiourea reacts with α-bromoketones or α-halocarbonyl derivatives to construct the 1,3-thiazole core. Regioselectivity is controlled by steric and electronic effects of substituents on the thiourea and carbonyl precursors. For example, electron-donating groups (e.g., 4-ethoxy in the aniline moiety) favor nucleophilic attack at the less hindered carbonyl carbon . Post-thiazole formation, the enenitrile group is introduced via a Knoevenagel condensation between a thiazole-aldehyde intermediate and cyanoacetamide derivatives. Reaction monitoring via TLC or HPLC-MS is critical to isolate intermediates and confirm regioselectivity .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing the compound’s structure and confirming its (2E)-configuration?

Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR can confirm the (2E)-configuration via coupling constants (J1216HzJ \approx 12–16 \, \text{Hz}) between the α,β-unsaturated nitrile protons. NOESY experiments verify spatial proximity of substituents on the thiazole and phenyl rings .
  • X-ray crystallography : Single-crystal diffraction using SHELXL for refinement resolves bond lengths and angles, confirming the E-configuration. ORTEP-3 visualization software aids in anisotropic displacement parameter analysis .
  • Elemental analysis : CHNS microanalysis validates stoichiometry, particularly for nitrogen and sulfur content .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement, such as disordered solvent molecules or twinning in crystals of this compound?

Methodological Answer : Disordered solvent molecules or twinning can be addressed using SHELXL’s advanced features:

  • PART and SUMP commands : Partition disordered regions into distinct sites and refine occupancy factors .
  • TWIN and BASF instructions : Apply matrix-based twinning corrections for non-merohedral twinning. For example, twin law refinement with HKLF5 data format improves R-factor convergence .
  • SQUEEZE (PLATON) : Remove diffuse solvent contributions from the electron density map, improving model accuracy .

Q. What strategies optimize reaction conditions to minimize by-products during the coupling of the thiazole and ethoxyphenylamino moieties?

Methodological Answer :

  • Catalytic systems : Use Pd-catalyzed Buchwald-Hartwig coupling for C–N bond formation between the thiazole bromide and 4-ethoxyaniline. Optimize ligands (e.g., Xantphos) and bases (Cs2_2CO3_3) to reduce aryl halide homocoupling .
  • Temperature control : Lower reaction temperatures (60–80°C) suppress side reactions like nitrile hydrolysis.
  • In situ monitoring : Real-time FTIR tracks nitrile group integrity (C≡N stretch at ~2200 cm1^{-1}) to halt reactions at optimal conversion .

Q. How do electronic effects of substituents (e.g., 4-ethoxy vs. 4-methyl) influence the compound’s electronic properties and potential bioactivity?

Methodological Answer :

  • Computational analysis : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model HOMO-LUMO gaps and electrostatic potential surfaces. The 4-ethoxy group enhances electron density on the aniline ring, increasing hydrogen-bonding capacity with biological targets .
  • Comparative SAR studies : Synthesize analogs with varied substituents (e.g., 4-methyl, 4-fluoro) and evaluate bioactivity (e.g., enzyme inhibition assays). Substituent lipophilicity (ClogP) correlates with membrane permeability .

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